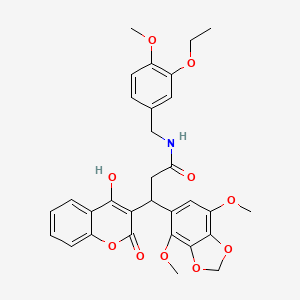![molecular formula C11H22Br2O2S B11050213 1-[(2,3-Dibromopropyl)sulfonyl]octane](/img/structure/B11050213.png)
1-[(2,3-Dibromopropyl)sulfonyl]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of bromine atoms and an octyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE typically involves the reaction of 2,3-dibromopropanol with octylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:
2,3-Dibromopropanol+OctylthiolCatalyst(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA 6 -SULFANE
Industrial Production Methods
In industrial settings, the production of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: A widely used brominated flame retardant with different structural features.
Hexabromocyclododecane: A brominated flame retardant with a different mechanism of action.
Uniqueness
(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE is unique due to its specific combination of bromine atoms and an octyl group attached to a sulfur atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H22Br2O2S |
|---|---|
Molecular Weight |
378.17 g/mol |
IUPAC Name |
1-(2,3-dibromopropylsulfonyl)octane |
InChI |
InChI=1S/C11H22Br2O2S/c1-2-3-4-5-6-7-8-16(14,15)10-11(13)9-12/h11H,2-10H2,1H3 |
InChI Key |
GWVDGGHTPSHRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
![ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11050144.png)

![6-(5-Bromo-2-fluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050153.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)
![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11050164.png)
![methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11050167.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050175.png)
![7-(4-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050187.png)
![Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11050194.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(4-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050205.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050206.png)
